molecular formula C18H17N3O2S B11193492 (1Z)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11193492
M. Wt: 339.4 g/mol
InChI Key: JQDPWOXTVYCPAV-OWBHPGMISA-N
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Description

2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one is a complex organic compound with a unique structure that combines a pyrroloquinoline moiety with a thiazolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one typically involves multiple steps. One common approach is the condensation of 4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline with a suitable thiazolanone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline: Shares the pyrroloquinoline core but lacks the thiazolanone moiety.

    Thiazolanone derivatives: Compounds with similar thiazolanone structures but different substituents.

Uniqueness

2-imino-5-[4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-yliden]-1,3-thiazolan-4-one is unique due to its combined pyrroloquinoline and thiazolanone structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

(5Z)-2-amino-5-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C18H17N3O2S/c1-8-5-10-9(2)7-18(3,4)21-13(10)11(6-8)12(16(21)23)14-15(22)20-17(19)24-14/h5-7H,1-4H3,(H2,19,20,22)/b14-12-

InChI Key

JQDPWOXTVYCPAV-OWBHPGMISA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C/4\C(=O)N=C(S4)N)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=C4C(=O)N=C(S4)N)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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